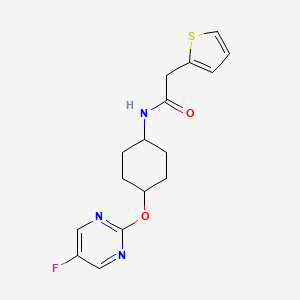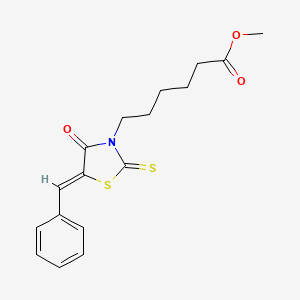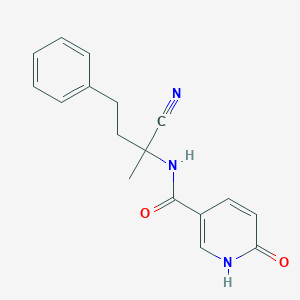
1,4-Bis(4-pyridyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-pyridyl)butane is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for 1,4-Bis(4-pyridyl)butane were not found in the search results, a related compound, 1,4-bis(4-pyridyl)butadiyne, has been synthesized through the oxidative coupling of 4-ethynylpyridine in pyridine by dioxygen in the presence of copper (I) chloride .Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-pyridyl)butane consists of a total of 33 bonds. There are 17 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .Scientific Research Applications
Complexation with Carboxylatopillar[5]arene
1,4-Bis(pyridinium)butane derivatives demonstrate significant binding with carboxylatopillar[5]arene. The position of substituents on the pyridinium ring impacts association constants and binding modes, with certain derivatives forming pseudorotaxane geometries and others external complexes. This behavior highlights its potential in molecular recognition and self-assembly applications (Li et al., 2011).
Role in Photocatalytic Degradation
1,4-Bis(4-pyridylthio)butane (Bpytb) is used in synthesizing copper halide/thiocyanate coordination compounds. These compounds have been studied for their photocatalytic properties, particularly in degrading methyl orange under visible light, indicating its usefulness in environmental applications (Niu et al., 2018).
Use in Polyoxometalate-Based Compounds
1,4-Bis(4-pyridyl)butane is employed in constructing polyoxometalate-based compounds, contributing to the development of structures with specific geometries and properties. These compounds have been explored for their electrochemical behaviors, electrocatalytic activities, and photocatalytic activities, suggesting potential in energy-related and catalytic fields (Wang et al., 2014).
Development of Poly(ether–ester–imide)s
1,4-Bis[4-aminophenoxy]butane, a derivative of 1,4-bis(4-pyridyl)butane, has been used in synthesizing new thermally stable and organosoluble poly(ether–ester–imide)s. These polymers have significant potential in the development of high-performance materials due to their stability and solubility properties (Faghihi et al., 2011).
In Fluorescent Sensors
1,4-Bis(4-pyridyl)butane derivatives have been explored for their use in fluorescent sensors. They demonstrate high sensitivity and selectivity for certain compounds, such as 2,4,6-trinitrophenol, in water. This application is crucial in environmental monitoring and safety-related areas (Chakraborty & Mandal, 2018).
In Coordination Chemistry
1,4-Bis(pyrrol-2-ylmethyleneamino)butane, another derivative, is used in coordination chemistry to study the electronic structure of its nickel(II) complex. This research contributes to our understanding of metal-organic frameworks and their potential applications (Holland et al., 2009).
Future Directions
properties
IUPAC Name |
4-(4-pyridin-4-ylbutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYLBJSCXVMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-pyridyl)butane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)



![N-(3-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2720002.png)
![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)
